N-(3-chlorobenzyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-Chlorophenyl)-N-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound characterized by its unique pyrazolo[3,4-d]pyrimidine core structure
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-N-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: Used as a solvent and in the manufacture of insecticides and herbicides.
4-Chlorobenzophenone: Commonly used as a pharmaceutical intermediate.
Trichlorophenol: Known for its use in the production of pesticides and disinfectants.
The uniqueness of 1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13Cl2N5 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13Cl2N5/c19-13-4-6-15(7-5-13)25-18-16(10-24-25)17(22-11-23-18)21-9-12-2-1-3-14(20)8-12/h1-8,10-11H,9H2,(H,21,22,23) |
InChI Key |
UFPXQOWFDXORNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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